

# Technical Guide & Safety Data Protocol: 2,5-Difluoro-4-iodophenol

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## Compound of Interest

Compound Name: 2,5-Difluoro-4-iodophenol

Cat. No.: B14767507

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## Executive Summary

As a Senior Application Scientist in pharmaceutical development, I approach chemical building blocks not just as reagents, but as programmable nodes in a synthetic pathway. **2,5-Difluoro-4-iodophenol** (CAS: 1355968-31-8)[1] is a highly specialized halogenated phenol. The strategic placement of two fluorine atoms and one iodine atom on the aromatic ring creates a dual-purpose molecule: the fluorines modulate the pKa and lipophilicity to improve pharmacokinetic profiles, while the iodine serves as a highly reactive handle for transition-metal-catalyzed cross-coupling. This whitepaper deconstructs the physicochemical properties, mechanistic toxicology, and safe handling protocols for this compound, culminating in a self-validating synthetic workflow.

## Physicochemical Profiling & Structural Causality

The utility and the hazards of **2,5-Difluoro-4-iodophenol** are intrinsically linked to its molecular architecture.

- **Acidity & pKa Modulation:** The electron-withdrawing inductive effect of the two fluorine atoms at the 2- and 5-positions significantly lowers the pKa of the phenolic -OH group compared to

an unhalogenated phenol. While this allows for milder deprotonation during etherification, it also increases the molecule's potential to cause severe tissue irritation upon contact.

- **Cross-Coupling Reactivity:** The C-I bond is the weakest in the molecule due to the large atomic radius and polarizability of iodine. This makes the 4-position highly susceptible to oxidative addition by electron-rich Palladium(0) catalysts, a feature frequently exploited to synthesize complex active pharmaceutical ingredients (APIs), such as [2\[2\]](#).

## Quantitative Data & Hazard Summary

The following table synthesizes the quantitative specifications and the mechanistic rationale behind the Global Harmonized System (GHS) hazard classifications provided by [3\[3\]](#).

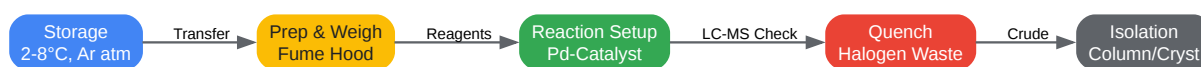
Parameter	Quantitative Data / GHS Code	Mechanistic Causality
CAS Number	1355968-31-8	Standardized registry identifier[1].
Molecular Weight	255.99 g/mol	High mass driven primarily by the polarizable iodine atom[1].
Purity Standard	≥95% - 98%	Trace impurities often include defluorinated or deiodinated analogs[3].
Acute Toxicity (Oral)	H302	High lipophilicity enhances GI absorption; halogenated phenols disrupt mitochondrial proton gradients[3].
Skin Irritation	H315	Lowered pKa of the phenol group causes rapid, localized tissue damage and protein denaturation[3].
Eye Irritation	H319	The acidic phenolic proton rapidly denatures corneal proteins upon contact[3].
Respiratory Hazard	H335	Volatilization of micro-dust particles interacts aggressively with respiratory mucosa[3].

## Mechanistic Toxicology & Engineering Controls

Handling **2,5-Difluoro-4-iodophenol** requires moving beyond basic laboratory safety to understand why specific personal protective equipment (PPE) is mandated.

- **Dermal Penetration Causality:** Halogenated aromatics possess high lipophilicity. Standard thin nitrile gloves are susceptible to rapid permeation by halogenated compounds, especially when dissolved in solvents like DCM or DMF. Protocol: Double-gloving with heavy-duty nitrile or using neoprene gloves is required.

- **Storage Causality:** The compound must be stored at 2-8°C under an inert argon atmosphere[1]. The electron-rich nature of the phenoxide form (if exposed to ambient bases/moisture) makes it susceptible to slow oxidative degradation, which darkens the material and poisons palladium catalysts during downstream use.



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Fig 1: Safe handling and scale-up workflow for **2,5-Difluoro-4-iodophenol** processing.

## Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To demonstrate the synthetic utility of **2,5-Difluoro-4-iodophenol**, the following protocol details a self-validating Palladium-catalyzed Suzuki-Miyaura cross-coupling. This methodology is designed with built-in analytical checkpoints to ensure stoichiometric integrity and prevent catastrophic scale-up failures.

### Step-by-Step Methodology

#### 1. Reaction Preparation & Degassing (Causality: Catalyst Preservation)

- **Action:** In a flame-dried Schlenk flask, combine **2,5-Difluoro-4-iodophenol** (1.0 eq), an arylboronic acid (1.2 eq), and  $K_2CO_3$  (2.0 eq). Add a solvent mixture of 1,4-Dioxane/ $H_2O$  (4:1).
- **Causality:** Oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle. Sparge the mixture with Argon for 15 minutes prior to catalyst addition.

#### 2. Catalyst Addition & Activation

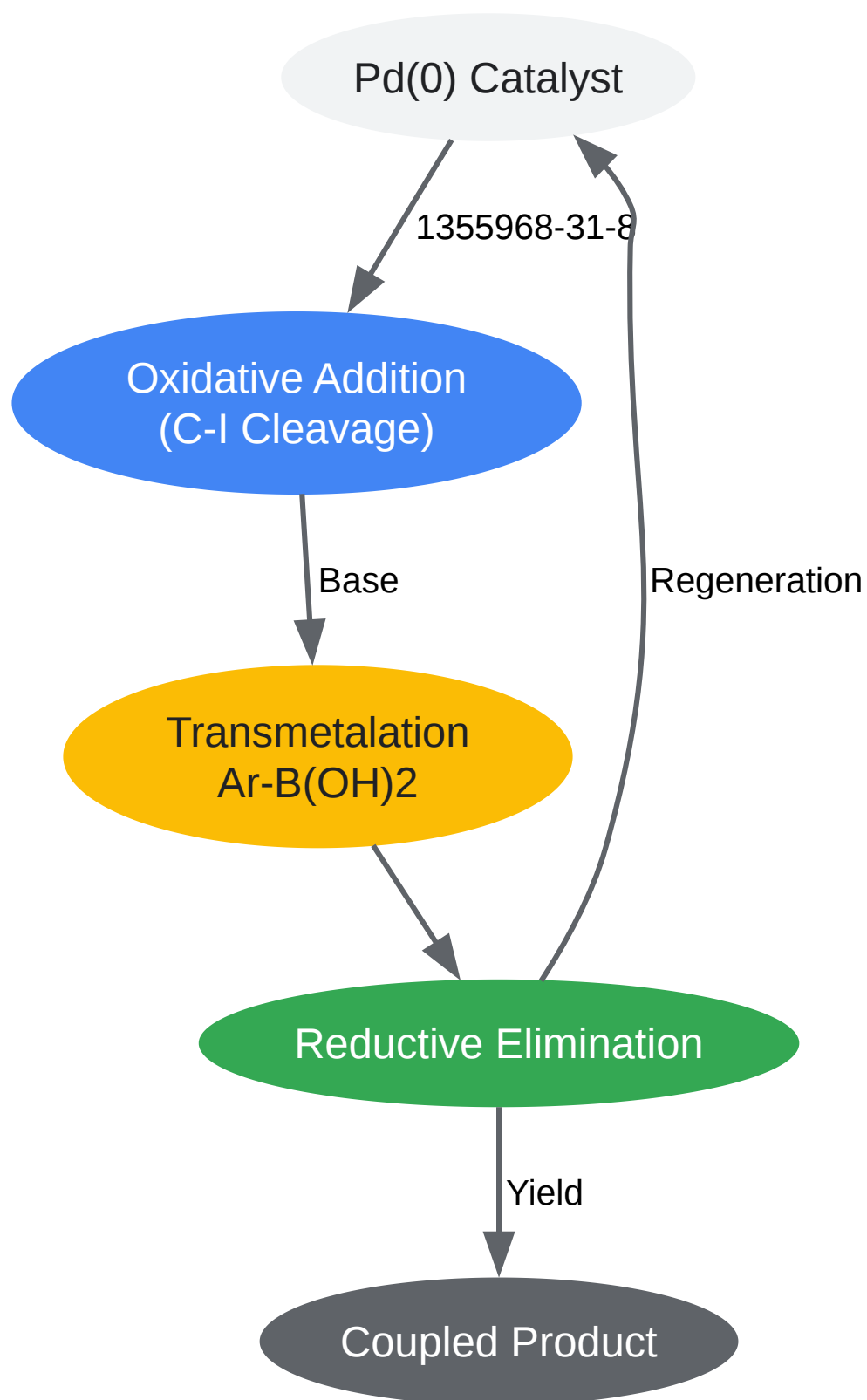
- Action: Add Pd(dppf)Cl<sub>2</sub> (0.05 eq) under a positive stream of Argon. Heat the reaction to 80°C.
- Causality: The bidentate dppf ligand forces a cis-geometry on the palladium center, which accelerates the final reductive elimination step, minimizing side reactions.

### 3. In-Process Control (The Self-Validating Checkpoint)

- Action: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.
- Validation Logic: You are looking for the consumption of the starting mass (m/z 255). Crucially, check for the presence of 2,5-difluorophenol (m/z 130). If m/z 130 exceeds 5% relative to the product peak, it indicates premature deiodination. This means the transmetalation step is failing (likely due to degraded boronic acid or insufficient base), causing the Pd-intermediate to abstract a proton instead. Do not proceed to workup if deiodination >5%; add 0.5 eq additional boronic acid.

### 4. Quench & Segregation

- Action: Cool to room temperature, dilute with EtOAc, and wash with 1M HCl.
- Causality: The acidic wash protonates the newly formed cross-coupled phenol, driving it into the organic layer while neutralizing the K<sub>2</sub>CO<sub>3</sub> and removing palladium salts into the aqueous waste (which must be segregated as heavy-metal/halogenated waste).



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Fig 2: Mechanistic pathway of Pd-catalyzed cross-coupling at the C-I bond.

## References

- AChemBlock, "**2,5-Difluoro-4-iodophenol** 95% | CAS: 1355968-31-8 | AChemBlock".
- Sigma-Aldrich, "CAS 1355968-31-8 | Sigma-Aldrich".
- Smolecule, "(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl) ... - Smolecule".
- ChemScene, "1355968-31-8 | **2,5-Difluoro-4-iodophenol** | ChemScene".

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## Sources

- 1. 2,5-Difluoro-4-iodophenol 95% | CAS: 1355968-31-8 | AChemBlock [[achemblock.com](https://www.achemblock.com)]
- 2. Buy (2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone [[smolecule.com](https://www.smolecule.com)]
- 3. [chemscene.com](https://www.chemscene.com) [[chemscene.com](https://www.chemscene.com)]
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